molecular formula C19H27N5O B6812864 N,1,5-trimethyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]pyrazole-3-carboxamide

N,1,5-trimethyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]pyrazole-3-carboxamide

Cat. No.: B6812864
M. Wt: 341.5 g/mol
InChI Key: MHSHWRJGYPYFRI-UHFFFAOYSA-N
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Description

N,1,5-trimethyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

N,1,5-trimethyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-15-14-18(21-23(15)3)19(25)22(2)17-8-12-24(13-9-17)11-7-16-6-4-5-10-20-16/h4-6,10,14,17H,7-9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSHWRJGYPYFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(C)C2CCN(CC2)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,5-trimethyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Attachment of the Pyridine Group: The pyridine group is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N,1,5-trimethyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or pyridine rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N,1,5-trimethyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: Similar pyrazole core but lacks the piperidine and pyridine substituents.

    N-(2-Pyridinyl)piperidine: Contains the piperidine and pyridine groups but lacks the pyrazole ring.

    Pyrazole-3-carboxamide: Shares the carboxamide functional group but differs in the substituents on the pyrazole ring.

Uniqueness

N,1,5-trimethyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, piperidine moiety, and pyridine group, which together confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

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